

Core Properties of 4-(Bromomethyl)benzo[d]dioxole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Bromomethyl)benzo[d]
[1,3]dioxole

Cat. No.: B182611

[Get Quote](#)

4-(Bromomethyl)benzo[d]dioxole, also known as 2,3-(Methylenedioxy)benzyl bromide, is a substituted aromatic compound. Its chemical structure, featuring a bromomethyl group attached to the benzo[d]dioxole core, makes it a valuable reagent for introducing the methylenedioxybenzyl moiety into various molecular scaffolds. This functional group is present in numerous natural products and pharmacologically active compounds.

Quantitative data and key properties of 4-(Bromomethyl)benzo[d]dioxole are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Formula	C ₈ H ₇ BrO ₂	[1]
Molecular Weight	215.04 g/mol	[1] [2] [3]
CAS Number	101417-40-7	[1]
Appearance	White Crystalline Solid (for isomer)	[2]
Boiling Point	269.9°C at 760 mmHg (for isomer)	[4]
Melting Point	45-47 °C (for isomer)	[4]
Density	1.652 g/cm ³ (for isomer)	[4]

Note: Some physical properties listed are for the isomeric 5-(Bromomethyl)benzo[d]dioxole, as specific data for the 4-isomer is less commonly reported. The chemical properties are expected to be similar.

Experimental Protocol: Synthesis of a Benzodiazepine Analogue

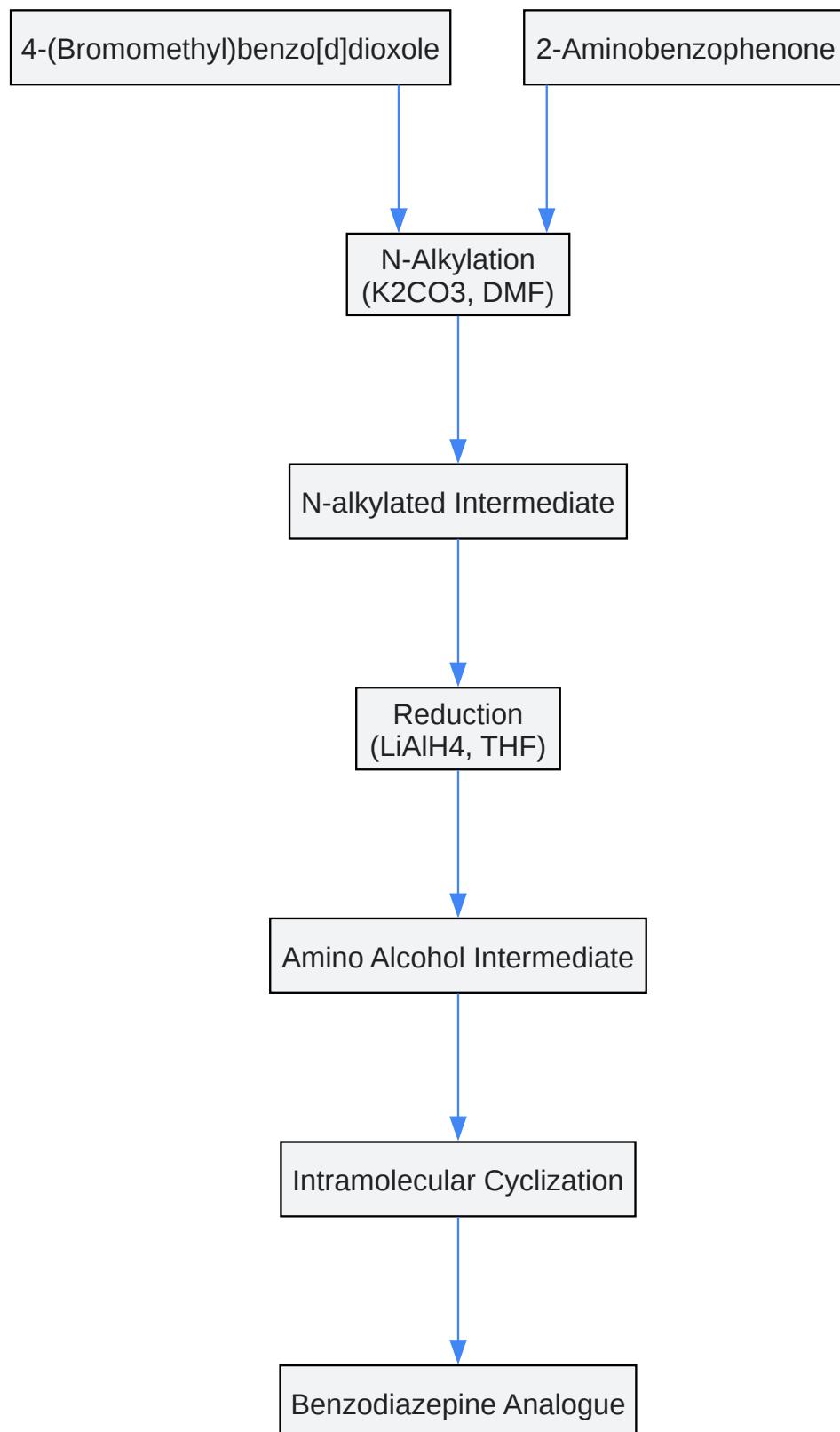
The following protocol describes a representative multi-step synthesis of a novel benzodiazepine analogue, utilizing 4-(Bromomethyl)benzo[d]dioxole as a key starting material. The benzodioxole moiety is often explored in medicinal chemistry for its potential to modulate biological activity.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Objective: To synthesize a novel N-substituted 1,4-benzodiazepine derivative.

Materials:

- 4-(Bromomethyl)benzo[d]dioxole
- 2-Aminobenzophenone
- Potassium Carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Sodium Azide (NaN_3)
- Lithium Aluminium Hydride ($LiAlH_4$)
- Diethyl Ether
- Tetrahydrofuran (THF)
- Ethyl Acetate
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

- Silica Gel for column chromatography


Procedure:

- N-Alkylation of 2-Aminobenzophenone:
 - To a solution of 2-aminobenzophenone (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
 - Stir the mixture at room temperature for 15 minutes.
 - Add a solution of 4-(Bromomethyl)benzo[d]dioxole (1.1 eq) in DMF dropwise.
 - Heat the reaction mixture to 60°C and stir for 12 hours.
 - After completion (monitored by TLC), cool the reaction to room temperature and pour it into ice-cold water.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield the N-alkylated intermediate.
- Reduction of the Carbonyl Group:
 - Suspend Lithium Aluminium Hydride (2.0 eq) in dry THF under an inert atmosphere.
 - Cool the suspension to 0°C in an ice bath.
 - Add a solution of the N-alkylated intermediate (1.0 eq) in dry THF dropwise.
 - Allow the reaction to warm to room temperature and stir for 4 hours.
 - Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
 - Filter the resulting suspension and wash the solid with THF.

- Concentrate the filtrate under reduced pressure to obtain the reduced amino alcohol intermediate.
- Intramolecular Cyclization:
 - (This step would typically involve conversion of the alcohol to a leaving group followed by cyclization, or a Mitsunobu-type reaction to form the diazepine ring. The specific conditions would require optimization.)
- Characterization:
 - The structure and purity of the final benzodiazepine analogue are confirmed by ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of the benzodiazepine analogue described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for a novel benzodiazepine analogue.

Application in Drug Discovery

The benzo[d]dioxole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. Derivatives have been investigated as potential anticancer, antimicrobial, and antidiabetic agents.^{[2][8]} Furthermore, the structural motif is present in compounds designed as auxin receptor agonists for promoting root growth.^[9] The synthetic versatility of 4-(Bromomethyl)benzo[d]dioxole allows for the generation of diverse libraries of compounds for screening in drug discovery and agrochemical development programs. The bromomethyl group serves as a reactive handle for nucleophilic substitution and coupling reactions, enabling the construction of more complex molecular architectures.^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Bromomethyl)benzo[d][1,3]dioxole - CAS:101417-40-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. Buy 5-(Bromomethyl)benzo[d][1,3]dioxole | 2606-51-1 [smolecule.com]
- 3. chemscene.com [chemscene.com]
- 4. Cas 2606-51-1,5-Bromomethylbenzo[1,3]dioxole | lookchem [lookchem.com]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Core Properties of 4-(Bromomethyl)benzo[d]dioxole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b182611#4-bromomethyl-benzo-d-dioxole-molecular-weight\]](https://www.benchchem.com/product/b182611#4-bromomethyl-benzo-d-dioxole-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com